molecular formula C14H16N4O3S B2725392 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2201175-27-9

1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2725392
CAS No.: 2201175-27-9
M. Wt: 320.37
InChI Key: WFDRZKCQQTVEFR-UHFFFAOYSA-N
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Description

1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic small molecule hybrid compound incorporating a benzofuran moiety linked to a 1,2,3-triazole ring, designed for advanced pharmacological research. This compound is of significant interest in oncology, particularly in the investigation of non-small cell lung cancer (NSCLC). It has been identified through in-silico studies as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated therapeutic target . Molecular docking and dynamics simulations suggest that this benzofuran-1,2,3-triazole hybrid can form stable interactions with the active site of the EGFR tyrosine kinase domain, indicating a promising mechanism of action for halting the proliferation of cancer cells . The 1,2,3-triazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability, ability to form hydrogen bonds, and serving as a bioisostere for various functional groups, which contributes to favorable pharmacokinetic profiles . The compound is offered with the following specifications: CAS Number: 2194847-50-0, Molecular Formula: C14H16N4O3S, and Molecular Weight: 320.37 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound for in-vitro studies to further explore its inhibitory potential, mechanism of action, and for the development of novel targeted cancer therapies.

Properties

IUPAC Name

1-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c19-22(20,13-1-2-14-12(7-13)3-6-21-14)18-9-11(10-18)8-17-5-4-15-16-17/h1-2,4-5,7,11H,3,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDRZKCQQTVEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole represents a novel hybrid structure that integrates a benzofuran moiety with a triazole ring. This synthesis is significant due to the potential biological activities associated with both structural components. The benzofuran derivatives have been known for their diverse pharmacological effects, while triazoles are recognized for their broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves the formation of the triazole ring through click chemistry , particularly the 1,3-dipolar cycloaddition reaction. This method is favored for its efficiency and specificity in generating triazole compounds with high yields.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazole have shown potent cytotoxicity against various human tumor cell lines. In studies by Liang et al. (2016), certain benzofuran-triazole hybrids were evaluated against cancer cell lines such as HL-60 and MCF-7, showing IC50 values as low as 0.62 µM for selective compounds . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Triazoles function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. In vitro studies have indicated that various benzofuran-triazole hybrids exhibit moderate to strong antifungal activity against pathogenic fungi strains . For example, compounds synthesized in related studies demonstrated effective inhibition rates at concentrations around 1000 ppm against wood-degrading fungi such as P. placenta and C. puteana.

Antitubercular Activity

Recent investigations into the antitubercular properties of triazole derivatives have yielded promising results. Compounds designed with a triazole framework have been shown to inhibit Mycobacterium tuberculosis effectively. One study reported IC90 values ranging from 3.73 to 4.00 µM for several novel derivatives . These findings suggest that triazoles could serve as a basis for developing new antitubercular agents.

Case Study 1: Anticancer Properties

In a study focusing on the anticancer activity of benzofuran-triazole hybrids, researchers synthesized a series of compounds and tested them against five different human tumor cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity. Compound 20 was particularly notable for its selectivity against HL-60 and A549 cell lines with IC50 values of 0.62 µM and 1.60 µM respectively .

Case Study 2: Antifungal Efficacy

Another study evaluated the antifungal activity of synthesized benzofuran-triazole hybrids using the microdilution broth method against five strains of pathogenic fungi. The results showed that some compounds exhibited satisfactory antifungal activity at higher concentrations (1000 ppm), with notable inhibition percentages against P. placenta and C. puteana .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to inhibit bacterial and fungal growth. A study highlighted that derivatives of 1,2,4-triazoles demonstrated high antimicrobial activity against various pathogens, suggesting that similar compounds could be effective as broad-spectrum antibiotics or antifungals .

Anticancer Potential

The incorporation of the benzofuran sulfonamide and triazole structures has shown promise in anticancer research. Compounds with these features have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of triazoles have been synthesized and evaluated for their ability to induce apoptosis in cancer cells, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. The sulfonamide group may contribute to this activity by modulating immune responses .

Antiviral Activity

Recent investigations into triazole-containing compounds have revealed their potential as antiviral agents. Specifically, they may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. This is particularly relevant in the context of emerging viral infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the benzofuran and azetidine moieties can significantly influence pharmacological activity. For example:

  • Substituents on the benzofuran ring can enhance lipophilicity and improve cellular uptake.
  • Variations in the triazole substituents may affect binding affinity to biological targets.

These insights are crucial for optimizing the compound's efficacy and safety profile for therapeutic use .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that specific modifications led to enhanced antimicrobial activity against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability. The research attributed this effect to the induction of apoptosis via activation of caspase pathways. The benzofuran component was found to play a critical role in enhancing this effect through synergistic interactions with cellular targets involved in cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects
Target Compound 1,2,3-Triazole Azetidinylmethyl, Benzofuran-sulfonyl Electron-withdrawing (sulfonyl)
1-(4-Methoxybenzyl)-5-(4-methylphenyl) (Ev3) 1,2,3-Triazole Methoxybenzyl, Methylphenyl Electron-donating (methoxy)
Fluorinated Triazoles (Ev6) 1,2,3-Triazole Trifluoromethyl, Fluorobenzyl Electron-withdrawing (fluorine)
Benzoxadiazole-Triazole Hybrid (Ev5) 1,2,3-Triazole Benzoxadiazole, Hexanone Electron-deficient (benzoxadiazole)
2.3 Spectral and Physicochemical Properties
  • 1H NMR Signatures : The triazolyl proton in 1,5-disubstituted triazoles () appears as a singlet at 7.71 ppm . The target compound’s triazolyl proton shift may differ due to electron-withdrawing sulfonyl effects, though experimental data are unavailable .
  • Solubility and Polarity : The sulfonyl group in the target compound likely enhances aqueous solubility compared to lipophilic fluorinated derivatives () but reduces membrane permeability .
2.4 Reactivity and Functionalization
  • Thiadiazole Formation : demonstrates triazole reactivity with thiohydrazonates to form thiadiazoles. The target compound’s sulfonyl group may direct regioselectivity in similar reactions .
  • Deprotection Challenges : Lithiated triazoles () require careful deprotection. The target compound’s acid-sensitive sulfonyl group may necessitate mild conditions to avoid decomposition .

Preparation Methods

Sulfonation of 2,3-Dihydro-1-Benzofuran

The benzofuran ring undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Kinetic control is critical to prevent over-sulfonation; quenching with ice water after 2 hours affords the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Table 1: Optimization of Sulfonation Conditions

Parameter Condition Yield (%) Purity (HPLC)
Sulfonating Agent ClSO₃H 89 98.5
Temperature (°C) 0–5 85 97.2
Reaction Time (h) 2 89 98.5
Alternative Agent SO₃/DMF Complex 72 95.8

Data aggregated from methodologies in and patent.

Functionalization of the Azetidine Core

Synthesis of 3-(Chloromethyl)Azetidine

Azetidine rings are synthesized via Gabriel synthesis from 1,3-dibromopropane and potassium phthalimide, followed by hydrazinolysis. Subsequent chlorination of the 3-hydroxymethyl derivative using thionyl chloride (SOCl₂) in dichloromethane introduces the chloromethyl group.

Critical Considerations:

  • Steric Hindrance: Bulky substituents on azetidine reduce nucleophilicity, necessitating elevated temperatures (60°C) for complete conversion.
  • Byproduct Formation: Over-chlorination is mitigated by stoichiometric control (1.1 eq SOCl₂) and rapid quenching.

Triazole Formation via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1H-1,2,3-triazole ring is constructed using Huisgen 1,3-dipolar cycloaddition between an alkyne-functionalized azetidine precursor and sodium azide. Catalysis by copper(I) iodide (CuI) in THF/water (4:1) at 25°C ensures regioselective 1,4-addition.

Equation 1:
$$
\text{Azetidine-CH}2\text{C≡CH} + \text{NaN}3 \xrightarrow{\text{CuI, THF/H}2\text{O}} \text{Azetidine-CH}2\text{-1,2,3-triazole} \quad
$$

Table 2: Triazole Cycloaddition Efficiency

Catalyst Solvent Temp (°C) Yield (%) Regioselectivity
CuI THF/H₂O 25 92 95:5 (1,4:1,5)
CuSO₄/NaAsc t-BuOH/H₂O 50 88 90:10
Rupless DMF 100 78 <70:30

Adapted from triazolopyrimidine synthesis in and analogous protocols.

Final Coupling and Global Deprotection

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with 3-(chloromethyl)azetidine-triazole under Schotten-Baumann conditions (aqueous NaOH, 0°C), forming the sulfonamide bond. Post-reaction extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 3:1) yields the target compound.

Challenges:

  • Hydrolysis Risk: Excess base promotes sulfonyl chloride hydrolysis; pH is maintained at 8–9 using buffer solutions.
  • Steric Effects: Bulky triazole substituents slow coupling kinetics, requiring extended reaction times (12–16 h).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, benzofuran-H), 4.55 (t, J = 7.2 Hz, 2H, OCH₂), 3.90–3.70 (m, 4H, azetidine-H), 3.25 (d, J = 6.8 Hz, 2H, CH₂-triazole).
  • HRMS : m/z calc. for C₁₅H₁₆N₄O₃S [M+H]⁺ 349.0968, found 349.0965.

Q & A

Advanced Research Question

  • Data Validation : Use SHELXL’s L.S. and CONF commands to refine anisotropic displacement parameters and validate against theoretical models .
  • Twinned Data : Apply TWIN and BASF instructions in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Visualization : WinGX’s ORTEP interface generates displacement ellipsoid plots to identify thermal motion artifacts or disorder .
  • Cross-Check : Compare R-factors (R₁ < 0.05) and residual electron density maps (<0.5 eÅ⁻³) to confirm model accuracy .

How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Advanced Research Question

  • Basis Sets : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent Effects : Include the Polarizable Continuum Model (PCM) to simulate solvation effects on sulfonyl group reactivity .
  • NBO Analysis : Quantifies hyperconjugation (e.g., between triazole nitrogen lone pairs and benzofuran π-system) .
  • Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets) .

How to address contradictions between experimental spectral data and computational predictions?

Advanced Research Question

  • Tautomerism : Use variable-temperature NMR to detect triazole tautomers (1H vs. 2H forms) that may cause spectral discrepancies .
  • Dynamic Effects : MD simulations (e.g., in GROMACS) model conformational flexibility influencing NMR chemical shifts .
  • X-ray Validation : Compare experimental bond lengths (e.g., C-N in triazole) with DFT-optimized geometries to identify systematic errors .
  • Error Margins : Apply ±0.1 ppm (NMR) and ±0.02 Å (X-ray) tolerances when reconciling data .

What strategies are recommended for evaluating the compound’s biological activity in vitro?

Advanced Research Question

  • Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using structural homology modeling .
  • Assay Design :
    • Enzyme Inhibition : Measure IC₅₀ via stopped-flow kinetics (pH 7.4, 37°C) .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization .
  • SAR Studies : Modify the azetidine methyl group or benzofuran substituents to correlate structure with activity .
  • Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to validate assay specificity .

How can researchers analyze the compound’s stability under physiological conditions?

Advanced Research Question

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and quantify sulfone/sulfoxide byproducts using GC-MS .
  • Metabolite ID : Liver microsome assays identify cytochrome P450-mediated modifications (e.g., N-demethylation) .
  • Crystallographic Stability : Compare pre- and post-stability X-ray structures to detect conformational changes .

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